2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one
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Overview
Description
2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one is a complex organic compound belonging to the pyrano[4,3-c]pyrazole family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable pyrano[4,3-c]pyrazole derivative with a methylating agent can yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The reactions can lead to a variety of products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biochemical processes.
Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. They may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility makes it a valuable component in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
Pyrano[3,4-c]pyrazol-7(1H)-one
2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde
Uniqueness: 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one stands out due to its specific structural features, such as the presence of the methyl group and the fused pyran ring
Properties
CAS No. |
2624134-00-3 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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